Cas no 2199342-05-5 (N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide)

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is a synthetic organic compound featuring a piperidine core functionalized with a 2-hydroxyethyl group and an acrylamide moiety. Its structure combines a polar hydroxyethyl group for enhanced solubility and a reactive acrylamide unit, making it suitable for polymerization or conjugation applications. The aromatic phenyl linker provides structural rigidity, while the carbonyl group facilitates further derivatization. This compound is valuable in medicinal chemistry and materials science, particularly in designing drug candidates or functional polymers. Its balanced hydrophilicity and reactivity make it a versatile intermediate for targeted synthesis.
N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide structure
2199342-05-5 structure
Product Name:N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
CAS No:2199342-05-5
MF:C18H24N2O3
MW:316.394764900208
CID:5548025
PubChem ID:145886471
Update Time:2025-06-08

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
    • Z1529780482
    • 2199342-05-5
    • EN300-26577422
    • N-({4-[4-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide
    • Inchi: 1S/C18H24N2O3/c1-2-17(22)19-13-15-3-5-16(6-4-15)18(23)20-10-7-14(8-11-20)9-12-21/h2-6,14,21H,1,7-13H2,(H,19,22)
    • InChI Key: MLEYQIOTWLIFQC-UHFFFAOYSA-N
    • SMILES: OCCC1CCN(C(C2C=CC(CNC(C=C)=O)=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 316.17869263g/mol
  • Monoisotopic Mass: 316.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 69.6Ų

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577422-0.05g
2199342-05-5 90%
0.05g
$246.0 2023-09-14

Additional information on N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide and CAS No. 2199342-05-5: A Comprehensive Overview

The compound with the CAS number 2199342-05-5 and the product name N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The detailed exploration of this compound not only highlights its chemical characteristics but also delves into the latest research findings that underscore its significance in modern medicine.

At the core of understanding this compound lies its intricate molecular structure. The presence of a phenyl ring substituted with a piperidine moiety and an acrylamide side chain contributes to its complex reactivity and biological interactions. Specifically, the 4-(2-Hydroxyethyl)piperidine-1-carbonyl group introduces a hydrophilic character, enhancing solubility and potentially facilitating cellular uptake. This structural feature is particularly intriguing as it aligns with the growing trend in drug design towards molecules that can efficiently traverse biological membranes while maintaining stability in biological fluids.

Recent studies have begun to elucidate the pharmacological profile of this compound, revealing promising avenues for therapeutic intervention. The acrylamide moiety, a well-known pharmacophore in medicinal chemistry, is known to exhibit various biological activities depending on its substitution pattern. In the case of N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide, preliminary in vitro assays suggest potential anti-inflammatory and analgesic properties. These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide, where novel therapeutic agents are urgently needed.

The synthesis of this compound represents a testament to the ingenuity of modern synthetic chemistry. The multi-step process involves careful manipulation of functional groups, ensuring optimal yield and purity. Key steps include the formation of the amide bond between the piperidine derivative and the acrylamide group, followed by functionalization of the phenyl ring to introduce the desired substituents. Advanced spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structural integrity of the final product.

In addition to its potential therapeutic applications, this compound has also been explored for its role in chemical biology research. The unique structural features provide a versatile scaffold for further derivatization, allowing researchers to probe specific interactions within biological systems. For instance, modifications to the hydrophilic 4-(2-Hydroxyethyl)piperidine-1-carbonyl group could lead to novel compounds with enhanced binding affinity or selectivity for target proteins. Such modifications are crucial for developing drugs that can precisely modulate biological pathways without off-target effects.

The regulatory landscape for pharmaceutical compounds like N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions, maintaining consistency and quality throughout its lifecycle. Furthermore, rigorous preclinical testing is essential to evaluate its safety and efficacy before human trials can commence. This meticulous approach underscores the commitment to patient safety and regulatory compliance in pharmaceutical development.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these endeavors, leveraging cutting-edge technologies such as high-throughput screening and computational modeling. By integrating experimental data with predictive simulations, researchers can rapidly identify promising leads and refine their molecular designs.

In conclusion, N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide represents a significant contribution to pharmaceutical chemistry, with its unique structure offering potential benefits in treating various diseases. The ongoing research into its pharmacological properties and synthetic pathways highlights its importance as a scaffold for future drug development. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly vital role in addressing unmet medical needs.

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